molecular formula C17H19N3O4 B2456842 6-allyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923692-16-4

6-allyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2456842
CAS No.: 923692-16-4
M. Wt: 329.356
InChI Key: JGPWHWINMVCHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-allyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic small molecule based on a fused pyrrolo[3,4-d]pyrimidine-dione scaffold, a structure of high interest in medicinal chemistry and drug discovery. This compound features a 3,4-dimethoxyphenyl substituent and a reactive allyl group, which may be utilized for further chemical modifications or to influence its physicochemical properties. The pyrrolopyrimidine core is a privileged structure known to interact with various enzyme families, particularly protein kinases, making this compound a valuable intermediate or chemical probe for developing targeted therapies. Its primary research applications include use as a key building block in organic synthesis, a potential lead compound in the design of kinase inhibitors, and a tool compound for investigating biochemical pathways in cellular models. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-4-7-20-9-11-14(16(20)21)15(19-17(22)18-11)10-5-6-12(23-2)13(8-10)24-3/h4-6,8,15H,1,7,9H2,2-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPWHWINMVCHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CN(C3=O)CC=C)NC(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of 6-allyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is C15H18N2O4C_{15}H_{18}N_2O_4 with a molecular weight of approximately 290.31 g/mol. The compound features a pyrrolopyrimidine core with an allyl group and a dimethoxyphenyl substituent that may enhance its pharmacological profile.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolopyrimidine compounds exhibit significant anticancer activities. For instance:

  • In vitro studies demonstrated that similar compounds can induce apoptosis in various cancer cell lines by activating caspase pathways .
  • In vivo studies on tumor-bearing mice showed that these compounds could reduce tumor volume significantly compared to control groups.

Antiviral Activity

Research has highlighted the antiviral potential of pyrrolopyrimidine derivatives:

  • A related compound demonstrated effective inhibition against viruses such as HIV and the tobacco mosaic virus (TMV), showing EC50 values in the low micromolar range (e.g., EC50 = 3.98 μM against HIV) .
  • The mechanism of action is believed to involve interference with viral replication processes.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes:

  • It was found to inhibit acyl-CoA:cholesterol O-acyltransferase, which plays a crucial role in cholesterol metabolism. This inhibition led to reduced cholesterol absorption in animal models .

Neuroprotective Effects

Emerging evidence suggests neuroprotective properties:

  • Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeModel UsedResultReference
AnticancerVarious cell linesInduced apoptosis; reduced tumor volume
AntiviralHIV modelEC50 = 3.98 μM
Enzyme InhibitionCholesterol-fed ratsReduced cholesterol absorption
NeuroprotectionNeuronal cell linesProtection from oxidative stress

Detailed Research Findings

  • Anticancer Activity : A study published in a peer-reviewed journal evaluated the cytotoxic effects of similar pyrrolopyrimidine derivatives on cancer cells. Results indicated a significant dose-dependent decrease in cell viability .
  • Antiviral Mechanism : Another study focused on the antiviral mechanisms of related compounds against HIV. It was observed that these compounds could disrupt viral entry into host cells and inhibit reverse transcriptase activity .
  • Cholesterol Metabolism : The inhibition of acyl-CoA:cholesterol O-acyltransferase by these compounds suggests their potential as hypocholesterolemic agents. In tests with cholesterol-fed rats, significant modulation of serum lipoprotein levels was recorded .

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of pyrrolopyrimidine compounds exhibit significant anticancer activities. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance:

  • A study demonstrated that similar compounds significantly reduced tumor volume in vivo in tumor-bearing mice models compared to control groups.

Antiviral Activity

The antiviral potential of pyrrolopyrimidine derivatives has been highlighted in several studies:

  • A related compound showed effective inhibition against HIV and other viruses like the tobacco mosaic virus (TMV), with EC50 values around 3.98 μM against HIV. The mechanism of action involves interference with viral replication processes.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes critical for metabolic processes:

  • It inhibits acyl-CoA:cholesterol O-acyltransferase, which is crucial in cholesterol metabolism. This inhibition leads to reduced cholesterol absorption in animal models.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties:

  • Similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are significant factors in neurodegenerative diseases.

Summary of Biological Activities

Activity Type Description
AnticancerInduces apoptosis and reduces tumor volume in vivo.
AntiviralInhibits HIV and TMV replication with low micromolar EC50 values.
Enzyme InhibitionInhibits acyl-CoA:cholesterol O-acyltransferase leading to reduced cholesterol absorption.
NeuroprotectionProtects neuronal cells from oxidative stress and apoptosis.

Detailed Research Findings

  • Anticancer Activity : A peer-reviewed study evaluated the cytotoxic effects of pyrrolopyrimidine derivatives on cancer cells and found a significant dose-dependent decrease in cell viability.
  • Antiviral Mechanism : Another study focused on the mechanisms against HIV and observed that these compounds could disrupt viral entry into host cells and inhibit reverse transcriptase activity.
  • Cholesterol Metabolism : The inhibition of acyl-CoA:cholesterol O-acyltransferase suggested potential as hypocholesterolemic agents. Tests with cholesterol-fed rats showed significant modulation of serum lipoprotein levels.

Q & A

Q. What are the optimal synthetic routes for 6-allyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how can reaction conditions be controlled to maximize yield and purity?

Answer: The compound is synthesized via multi-step routes involving cyclization of barbituric acid derivatives and substituted phenols. Key steps include:

  • Allylation : Introduction of the allyl group using allyl bromide under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF at 60–80°C .
  • Condensation : Reaction with 3,4-dimethoxyphenyl precursors via nucleophilic aromatic substitution, requiring precise pH control (7.5–8.5) to avoid side reactions .
  • Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
    Critical Parameters :
  • Temperature control (±2°C) during cyclization to prevent decomposition.
  • Solvent selection (e.g., THF for solubility vs. DMF for reactivity) .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
AllylationAllyl bromide, K₂CO₃, DMF, 70°C, 6h65–7085–90
Cyclization3,4-Dimethoxyphenol, THF, reflux, 12h50–5590–95

Q. What spectroscopic and chromatographic methods are most effective for characterizing the compound’s structure and assessing purity?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.8–3.2 ppm (pyrrolidine protons), δ 5.1–5.3 ppm (allyl protons), and δ 6.7–7.1 ppm (aromatic protons from 3,4-dimethoxyphenyl) .
    • ¹³C NMR : Carbonyl signals at δ 165–170 ppm (dione groups) and methoxy carbons at δ 55–56 ppm .
  • FTIR : Bands at 1680 cm⁻¹ (C=O stretch), 3100–3200 cm⁻¹ (NH stretch), and 1250 cm⁻¹ (C-O from methoxy groups) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm to assess purity (>95%) .

Q. What in vitro assays are recommended for initial screening of biological activity, such as enzyme inhibition or receptor binding?

Answer:

  • Enzyme Inhibition :
    • PARP Inhibition Assay : Use recombinant PARP-1 enzyme with NAD⁺ and histone-coated plates; measure IC₅₀ via chemiluminescence .
    • Kinase Profiling : Broad-spectrum kinase panels (e.g., Eurofins) to identify off-target effects.
  • Receptor Binding : Radioligand displacement assays for dopamine receptors (D2/D3 subtypes) using [³H]-spiperone .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Answer:

  • Substituent Variation :
    • Replace the 3,4-dimethoxyphenyl group with fluorophenyl (e.g., 3-fluorophenyl) to enhance lipophilicity and blood-brain barrier penetration .
    • Modify the allyl group to longer alkyl chains (e.g., pentyl) to study steric effects on enzyme binding .
  • Assay Design :
    • Compare IC₅₀ values across analogs in PARP inhibition assays.
    • Use molecular dynamics simulations (e.g., GROMACS) to correlate substituent size with binding pocket interactions .

Q. Table 2: Example SAR Data

SubstituentPARP-1 IC₅₀ (nM)D2 Receptor Binding (Ki, nM)
3,4-Dimethoxyphenyl12.5450
3-Fluorophenyl8.2320
4-Hydroxyphenyl25.7>1000

Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and therapeutic efficacy?

Answer:

  • Pharmacokinetics :
    • Rodent Models : Administer intravenously (2 mg/kg) and orally (10 mg/kg) to measure bioavailability (LC-MS/MS plasma analysis) .
    • Metabolic Stability : Liver microsome assays (human/rat) to identify cytochrome P450 interactions.
  • Therapeutic Efficacy :
    • Cancer Xenografts : Nude mice with BRCA-mutant tumors (e.g., MDA-MB-436) dosed at 20 mg/kg/day; monitor tumor volume vs. PARP inhibitor controls .
    • Neuroprotection : MPTP-induced Parkinson’s models to assess dopamine receptor agonism .

Q. How can computational methods like molecular docking predict target interactions and guide structural optimization?

Answer:

  • Docking Workflow :
    • Target Preparation : Retrieve PARP-1 (PDB: 4UND) or D2 receptor (5CGM) structures; remove water and add polar hydrogens.
    • Ligand Preparation : Generate 3D conformers of the compound using Open Babel.
    • Binding Site Analysis : AutoDock Vina or Schrödinger Glide to predict binding poses and ΔG values .
  • Key Interactions :
    • Hydrogen bonds between the dione groups and PARP-1’s Ser904/Gly863.
    • π-Stacking of the 3,4-dimethoxyphenyl group with Tyr907 .

Q. How can researchers address discrepancies in reported biological activities across different studies (e.g., PARP inhibition vs. dopamine receptor binding)?

Answer:

  • Methodological Harmonization :
    • Standardize assay conditions (e.g., ATP concentration in kinase assays, cell lines for receptor binding).
    • Use reference compounds (e.g., olaparib for PARP-1, quinpirole for D2 receptors) as internal controls .
  • Data Triangulation :
    • Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays).
    • Perform meta-analyses of published IC₅₀/Ki values to identify outliers .

Q. What strategies are recommended for improving aqueous solubility and bioavailability without compromising target affinity?

Answer:

  • Prodrug Design : Introduce phosphate esters at the hydroxyl group (if present) for pH-dependent release .
  • Co-Crystallization : Screen with cyclodextrins or co-solvents (e.g., PEG 400) to enhance solubility .
  • Structural Modifications :
    • Replace methoxy groups with hydroxyls to increase polarity (balance with metabolic stability).
    • Introduce zwitterionic motifs (e.g., sulfonate) while maintaining key pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.